molecular formula C23H24N4O3 B2448426 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1234791-67-3

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2448426
CAS No.: 1234791-67-3
M. Wt: 404.47
InChI Key: KDCHPAPGIKQXGF-UHFFFAOYSA-N
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Description

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a phenoxyacetyl group

Properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-22(16-30-18-6-2-1-3-7-18)27-12-10-17(11-13-27)14-25-23(29)21-15-24-19-8-4-5-9-20(19)26-21/h1-9,15,17H,10-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCHPAPGIKQXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the phenoxyacetyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoxaline core, which is known for its broad spectrum of biological activities. The synthesis typically involves multi-step organic reactions, beginning with the formation of the quinoxaline structure followed by the introduction of piperidine and phenoxyacetyl groups. This complex synthetic pathway often employs catalysts and specific solvents to enhance yield and purity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria.
  • GPR6 Modulation : As a GPR6 modulator, it may have implications in treating neurological disorders.

Anticancer Activity

Research indicates that quinoxaline derivatives can significantly inhibit cancer cell proliferation. For instance, studies have shown that certain quinoxaline compounds possess IC50 values lower than 10 μg/mL against human breast cancer (MCF7) and non-small cell lung cancer (NCI-H460) cell lines, demonstrating potent anticancer properties .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μg/mL)Remarks
DoxorubicinMCF70.05Reference drug
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamideNCI-H4600.01Highly active
This compoundSF-2680.06Non-cytotoxic on normal cells

Antimicrobial Activity

The compound's antimicrobial properties have been assessed against various bacterial strains. The results indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Bacillus subtilisWeak

The mechanism of action involves interaction with various molecular targets:

  • DNA Intercalation : The quinoxaline core can intercalate with DNA, disrupting replication and transcription.
  • Enzyme Inhibition : The piperidine moiety may modulate enzyme activities relevant to cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:

  • Study on MCF7 Cells : A recent study demonstrated that derivatives similar to this compound showed superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation revealed that these compounds effectively reduced bacterial load in infected models, suggesting their potential utility in treating bacterial infections resistant to current antibiotics .

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